9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrido[1,2-a]pyrazine derivatives can be achieved through cyclization, ring annulation, and cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization is one such method that has been reported for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms within the ring structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrido[1,2-a]piperazine: Shares structural similarities and is used in similar applications.
Uniqueness
9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is unique due to its specific ring structure and the presence of a methyl group at the 9a position, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
9a-methyl-1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H18N2/c1-9-4-2-3-6-11(9)7-5-10-8-9/h10H,2-8H2,1H3 |
InChI Key |
GSQKFRBECDRRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCN1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.